molecular formula C17H16N2O3 B2885943 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole CAS No. 831243-44-8

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole

Cat. No. B2885943
CAS RN: 831243-44-8
M. Wt: 296.326
InChI Key: UQROZTVIFVCJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would likely show the presence of a benzoxazole ring substituted at the 2-position with a 4-tert-butylphenyl group and at the 6-position with a nitro group. The presence of these functional groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would likely be influenced by the presence of the benzoxazole ring, the nitro group, and the tert-butyl group. The nitro group is a strong electron-withdrawing group and could undergo reduction reactions to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would be influenced by its molecular structure. The presence of the benzoxazole ring could contribute to its stability and rigidity, while the nitro group could influence its reactivity .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis and evaluation of benzoxazole derivatives, including those related to 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole, for their antimicrobial properties. Ertan-Bolelli et al. (2016) synthesized novel benzoxazole derivatives and assessed their antimicrobial activities against various microorganisms. Their findings demonstrated significant antimicrobial efficacy, with certain compounds showing notable activity against Mycobacterium tuberculosis and its drug-resistant strains. Molecular docking studies suggested these compounds could serve as scaffolds for designing new potent drugs targeting key enzymes in microbial pathogenesis (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Molecular Docking and Antitumor Evaluation

Another area of research involves the synthesis of benzoxazole derivatives for antitumor applications. Studies have synthesized novel compounds and evaluated their potential as anticancer agents by inhibiting specific enzymes critical for cancer cell proliferation. For instance, derivatives of 6-amino-2-phenylbenzothiazole, a compound structurally similar to 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole, have been prepared and shown to possess cytostatic activities against various malignant human cell lines, indicating their potential in antitumor therapy (Racané et al., 2006).

Synthesis of Novel Derivatives

The chemical versatility of benzoxazole derivatives enables the synthesis of novel compounds with potential biological activities. For example, Mary et al. (2017) conducted vibrational spectroscopic investigations and molecular docking studies on a specific benzoxazole derivative, highlighting its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study underscores the compound's significant antibacterial activity and its potential role in developing new antimicrobial agents (Mary et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Benzoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” would depend on its specific physical and chemical properties. Generally, compounds containing nitro groups can be potentially explosive and should be handled with care .

Future Directions

The future research directions for “2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole” could involve exploring its potential biological activities, given the known activities of benzoxazole derivatives. It could also involve studying its reactivity and potential uses in chemical synthesis .

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(19(20)21)10-15(14)22-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQROZTVIFVCJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.